molecular formula C15H18N2O B2874816 N-(2-{2-azabicyclo[2.2.1]heptan-2-yl}phenyl)prop-2-enamide CAS No. 2176843-76-6

N-(2-{2-azabicyclo[2.2.1]heptan-2-yl}phenyl)prop-2-enamide

Cat. No.: B2874816
CAS No.: 2176843-76-6
M. Wt: 242.322
InChI Key: CTPYLHCSETVNCY-UHFFFAOYSA-N
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Description

N-(2-{2-azabicyclo[221]heptan-2-yl}phenyl)prop-2-enamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-azabicyclo[2.2.1]heptan-2-yl}phenyl)prop-2-enamide typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using palladium-catalyzed reactions, which are known for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-azabicyclo[2.2.1]heptan-2-yl}phenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

N-(2-{2-azabicyclo[2.2.1]heptan-2-yl}phenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which N-(2-{2-azabicyclo[2.2.1]heptan-2-yl}phenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into particular binding sites, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{2-azabicyclo[2.2.1]heptan-2-yl}phenyl)prop-2-enamide is unique due to its specific bicyclic structure and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-15(18)16-13-5-3-4-6-14(13)17-10-11-7-8-12(17)9-11/h2-6,11-12H,1,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPYLHCSETVNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1N2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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